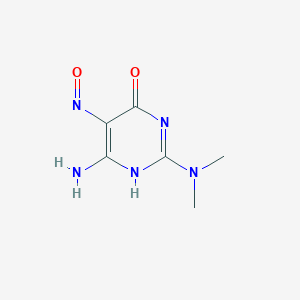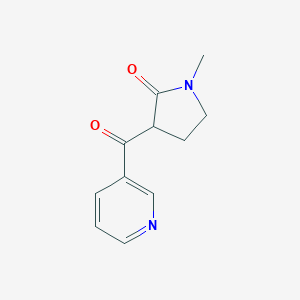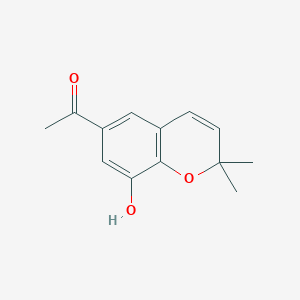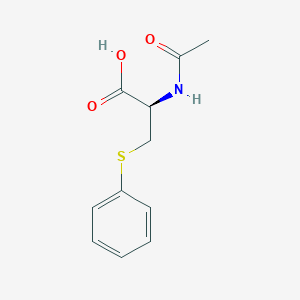
2-Demethylthiocolchicin
Übersicht
Beschreibung
2-Demethylthiocolchicine, also known as 2-Demethylthiocolchicine, is a useful research compound. Its molecular formula is C21H23NO5S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Demethylthiocolchicine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 369937. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Demethylthiocolchicine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Demethylthiocolchicine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferatives Mittel in der Krebsforschung
2-Demethylthiocolchicin: wurde auf seine antiproliferativen Wirkungen untersucht, insbesondere in der Krebsforschung. Es ist ein Derivat von Colchicin, das für seine hohe Affinität zur Bindung an Tubulin in Krebszellen bekannt ist, was zur Hemmung der Mikrotubuli-Polymerisation und zur Mitose-Arrest führt . Die Demethylierung von Thiocolchicin beeinflusst seine biologischen Eigenschaften, einschließlich seiner Bindungsfähigkeit an Tubulin und Toxizität .
Synthese neuer Analoga für therapeutische Zwecke
Forscher haben neue Analoga von regioselektiv demethyliertem Colchicin und Thiocolchicin synthetisiert, um ihr therapeutisches Potenzial zu untersuchen . Diese Analoga, einschließlich This compound, wurden auf ihre antiproliferative Aktivität untersucht, wobei einige vielversprechende biologische Profile zeigten .
Tubulin-Bindungs- und Stabilitätsstudien
This compound: wird in Studien verwendet, um die Bindungsdynamik von Colchicinoiden an Tubulin zu verstehen. Es ist stabiler, weist eine geringere Toxizität auf und hat eine höhere Bindungsaffinität zu Tubulin im Vergleich zu anderen Colchicin-Derivaten . Dies macht es zu einer wertvollen Verbindung für die Kartierung der Bindungsstelle von Colchicinoiden auf β-Tubulin .
Entwicklung von Antimitika
Aufgrund seiner Antimitika-Eigenschaften wird This compound für die Entwicklung von Antimitika erforscht. Diese Mittel können möglicherweise zur Behandlung von Krankheiten eingesetzt werden, bei denen Zellteilung ein Faktor ist, wie z. B. Krebs .
Bewertung der physikalisch-chemischen Eigenschaften
Die Verbindung wird auch bei der Bewertung der physikalisch-chemischen Eigenschaften von Colchicin-Derivaten verwendet. Substitutionen an bestimmten Positionen ermöglichen die Kontrolle der Hydratationsaffinität und Löslichkeit, die für die Arzneimittelformulierung entscheidend sind .
Arzneimittelentwicklung und Molekül-Docking-Studien
This compound: dient als Modellverbindung in der Arzneimittelentwicklung und Molekül-Docking-Studien. Es hilft bei der Vorhersage, wie Arzneimittel an ihre Ziele binden, und bei der Entwicklung von Arzneimitteln mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen .
Wirkmechanismus
Target of Action
The primary target of 2-Demethylthiocolchicine is the protein tubulin . Tubulin is an α, β-heterodimer that forms the core of the microtubule . Microtubules are a key component of the cell’s cytoskeleton and play crucial roles in many cellular processes, including cell division and intracellular transport .
Mode of Action
2-Demethylthiocolchicine interacts with tubulin at the colchicine binding site . This interaction inhibits tubulin assembly and suppresses microtubule formation . Specifically, 2-Demethylthiocolchicine and similar colchicinoids bind to tubulin and react covalently with β−tubulin, forming adducts with Cysβ239 and Cysβ354 .
Biochemical Pathways
By inhibiting tubulin assembly and suppressing microtubule formation, 2-Demethylthiocolchicine disrupts microtubule dynamics . This disruption affects various cellular processes that rely on microtubules, including cell division and intracellular transport . As a result, cells may be arrested during interphase .
Pharmacokinetics
Thiocolchicoside, for example, is rapidly absorbed from the gastrointestinal tract, with peak levels detected within 1 hour in most subjects . Elimination is also rapid, with mean residence time values of 5-6 hours . .
Result of Action
The molecular and cellular effects of 2-Demethylthiocolchicine’s action primarily involve the disruption of microtubule dynamics . This disruption can lead to cell cycle arrest and potentially cell death, particularly in rapidly dividing cells . Therefore, 2-Demethylthiocolchicine and similar compounds have potential as chemotherapeutic agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Demethylthiocolchicine, although specific studies on this compound are lacking. Research on other compounds suggests that factors such as diet, physical activity, exposure to other chemicals, and even stress can influence the body’s response to various substances
Zukünftige Richtungen
Colchicine binding site inhibitors (CBSIs) like 2-Demethylthiocolchicine have strong antiproliferative effects on multidrug-resistant tumor cells and have become the mainstream research orientation of microtubule-targeted agents . The recent advances of CBSIs during 2017–2022, attempts to depict their biological activities to analyze the structure–activity relationships and offers new perspectives for designing the next generation of novel CBSIs .
Biochemische Analyse
Biochemical Properties
2-Demethylthiocolchicine interacts with tubulin, a globular protein that is a key component of the cytoskeleton . It binds to the β-subunit of the tubulin heterodimer, a process that inhibits tubulin assembly and suppresses microtubule dynamics . This interaction predominantly involves cysteine 239 and secondarily with cysteine 354 .
Cellular Effects
The binding of 2-Demethylthiocolchicine to tubulin has profound effects on cellular processes. By inhibiting tubulin assembly, it disrupts the formation of microtubules, which are essential for cell division, intracellular transport, and maintaining cell shape . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Molecular Mechanism
The molecular mechanism of 2-Demethylthiocolchicine involves its binding to the colchicine site on tubulin . This binding induces a conformational change in the tubulin dimer, preventing it from adopting a straight structure necessary for microtubule assembly . This mechanism is similar to that of colchicine and other colchicine site inhibitors .
Temporal Effects in Laboratory Settings
While specific temporal effects of 2-Demethylthiocolchicine have not been extensively studied, it is known that colchicine derivatives can have long-term effects on cellular function . For instance, they can induce sustained disruption of microtubule dynamics, leading to prolonged cell cycle arrest .
Dosage Effects in Animal Models
The effects of 2-Demethylthiocolchicine in animal models have not been extensively documented. It has been found as effective as colchicine in blocking amyloidogenesis in a murine model .
Metabolic Pathways
Like other colchicine derivatives, it is likely metabolized in the liver, potentially involving phase I and phase II metabolic reactions .
Transport and Distribution
Given its lipophilic nature and its ability to bind to tubulin, it is likely that it can readily cross cell membranes and distribute throughout the cell .
Subcellular Localization
The subcellular localization of 2-Demethylthiocolchicine is likely to be closely associated with its target, tubulin. Given that tubulin is a cytosolic protein that forms microtubules throughout the cell, 2-Demethylthiocolchicine is likely to be found in similar locations .
Eigenschaften
IUPAC Name |
N-(2-hydroxy-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(26-2)20(25)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQLBXIHBJAOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87424-26-8 | |
| Record name | NSC369937 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Demethylthiocolchicine interact with its target and what are the downstream effects?
A: 2-Demethylthiocolchicine (2-DMTC) binds to tubulin, specifically the β-tubulin subunit, similar to its parent compound, colchicine. [, , ] This binding disrupts microtubule dynamics, ultimately inhibiting microtubule polymerization. [] Microtubules are essential for various cellular processes, including cell division, intracellular transport, and cell shape maintenance. Therefore, disrupting microtubule dynamics through 2-DMTC binding leads to mitotic arrest and ultimately cell death.
Q2: What is known about the structural characterization of 2-Demethylthiocolchicine?
A: While the provided excerpts do not explicitly mention the molecular formula and weight of 2-Demethylthiocolchicine, they do highlight its structural relation to colchicine and thiocolchicine. [, , ] 2-DMTC is a derivative of thiocolchicine, where a methyl group is removed from the methoxy group at the 2-position of the A ring. [, ] Further structural characterization, including spectroscopic data, would require consultation of the full research articles or relevant databases.
Q3: What are the applications of radiolabeled 2-Demethylthiocolchicine in research?
A: The development of 14C-labeled 2-DMTC has been instrumental in advancing research on the colchicine binding site of tubulin. [] Due to its high specificity for β-tubulin, 14C-labeled 2-DMTC can be used as a molecular probe to identify and characterize the colchicine binding site. [] This facilitates research into the precise binding interactions between colchicinoids and tubulin, contributing to a deeper understanding of microtubule dynamics and the development of novel antimitotic agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






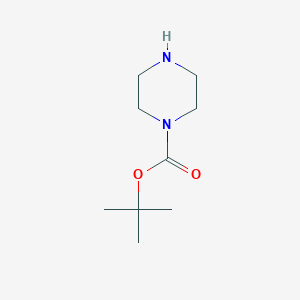
![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)

![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)
